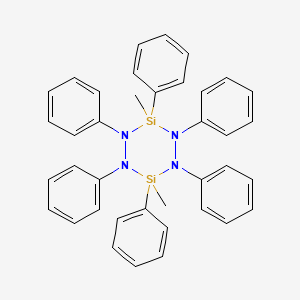
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is a complex organic compound with the molecular formula C38H36N4Si2 It is characterized by its unique structure, which includes six phenyl groups and two silicon atoms within a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of hexaphenylcyclotrisilazane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and silicon atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological or chemical context.
相似化合物的比较
Similar Compounds
Hexaphenylcyclotrisilazane: A precursor in the synthesis of the target compound.
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups and a cyclic structure.
Octaphenylcyclotetrasiloxane: Similar in having silicon atoms within a cyclic structure.
Uniqueness
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its combination of phenyl groups, silicon atoms, and a cyclohexane ring. This structure imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
18822-07-6 |
|---|---|
分子式 |
C38H36N4Si2 |
分子量 |
604.9 g/mol |
IUPAC 名称 |
3,6-dimethyl-1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C38H36N4Si2/c1-43(37-29-17-7-18-30-37)39(33-21-9-3-10-22-33)41(35-25-13-5-14-26-35)44(2,38-31-19-8-20-32-38)42(36-27-15-6-16-28-36)40(43)34-23-11-4-12-24-34/h3-32H,1-2H3 |
InChI 键 |
NDQPWFARELMLLC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)

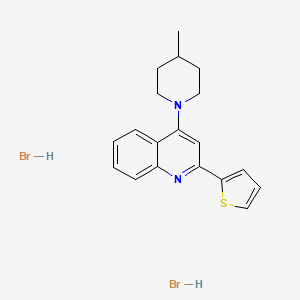
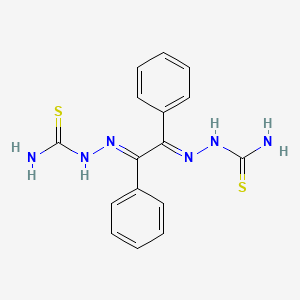
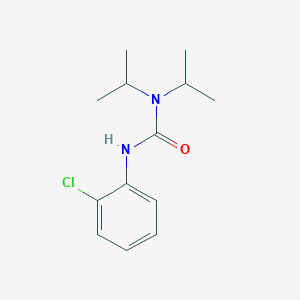


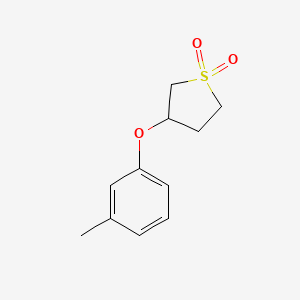


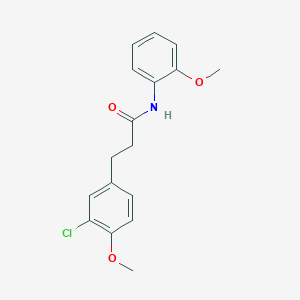
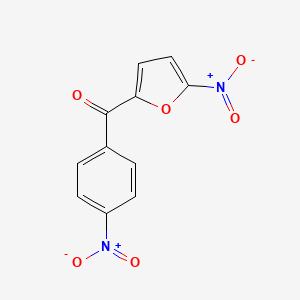
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

